molecular formula C13H19NO B12858026 4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol

4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol

Cat. No.: B12858026
M. Wt: 205.30 g/mol
InChI Key: RCZJNKXVAOBJJB-UHFFFAOYSA-N
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Description

4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol is an organic compound characterized by a phenol group attached to a pyrrolidine ring This compound is notable for its unique structure, which combines the aromatic properties of phenol with the heterocyclic nature of pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol typically involves the reaction of a phenol derivative with a pyrrolidine precursor. One common method is the alkylation of phenol with a pyrrolidine derivative under basic conditions. The reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrrolidine ring can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated phenols.

Scientific Research Applications

4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler aromatic compound with a hydroxyl group.

    Pyrrolidine: A basic heterocyclic compound with a five-membered ring.

    4-(2-Methyl-3-pyrrolidinyl)phenol: A closely related compound with a similar structure but different substituents.

Uniqueness

4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol is unique due to the combination of its phenol and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-(2-ethyl-5-methylpyrrolidin-3-yl)phenol

InChI

InChI=1S/C13H19NO/c1-3-13-12(8-9(2)14-13)10-4-6-11(15)7-5-10/h4-7,9,12-15H,3,8H2,1-2H3

InChI Key

RCZJNKXVAOBJJB-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CC(N1)C)C2=CC=C(C=C2)O

Origin of Product

United States

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